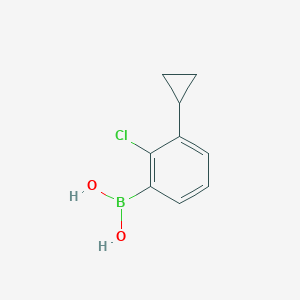

(2-Chloro-3-cyclopropylphenyl)boronic acid

Description

Properties

Molecular Formula |

C9H10BClO2 |

|---|---|

Molecular Weight |

196.44 g/mol |

IUPAC Name |

(2-chloro-3-cyclopropylphenyl)boronic acid |

InChI |

InChI=1S/C9H10BClO2/c11-9-7(6-4-5-6)2-1-3-8(9)10(12)13/h1-3,6,12-13H,4-5H2 |

InChI Key |

RAVNWSNJSAKXBC-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C(=CC=C1)C2CC2)Cl)(O)O |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2 Chloro 3 Cyclopropylphenyl Boronic Acid

Elucidation of Palladium-Catalyzed Cross-Coupling Mechanisms

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, and it represents the principal application of (2-Chloro-3-cyclopropylphenyl)boronic acid. numberanalytics.comlibretexts.org The reaction proceeds through a catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states. yonedalabs.com The generally accepted mechanism involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.comlibretexts.org

The catalytic cycle begins with the oxidative addition of an organohalide (e.g., an aryl bromide or chloride) to a coordinatively unsaturated Pd(0) complex. libretexts.orgyonedalabs.com This step involves the insertion of the palladium atom into the carbon-halogen bond, leading to the formation of a square-planar Pd(II) species. csbsju.edu For an aryl chloride coupling partner, which is generally less reactive than bromides or iodides, this step is often rate-determining. rsc.org

| Factor | Influence on Reaction Rate | Mechanistic Rationale | Reference |

|---|---|---|---|

| Ligand Type | Electron-rich, bulky phosphine (B1218219) ligands generally increase the rate. | They promote the formation and stabilization of highly reactive, low-coordinate Pd(0) species and facilitate the cleavage of the C-X bond. | yonedalabs.comnih.gov |

| Halide Leaving Group | Rate follows the trend I > Br > OTf > Cl. | The reaction rate correlates with the C-X bond strength; weaker bonds are cleaved more easily. | csbsju.edu |

| Aryl Halide Electronics | Electron-withdrawing groups on the aryl halide typically accelerate the reaction. | They make the aryl halide more susceptible to attack by the nucleophilic Pd(0) center and stabilize the resulting Pd(II) complex. | researchgate.net |

| Palladium Precursor | Pd(0) sources or Pd(II) pre-catalysts that rapidly reduce to Pd(0) are most effective. | The active catalyst is a Pd(0) species; its efficient generation is critical for initiating the cycle. | rsc.org |

Following oxidative addition, the resulting arylpalladium(II) halide complex may undergo ligand substitution. This step is a dynamic equilibrium where ligands on the palladium center can exchange with other species in the reaction mixture, such as solvent molecules, anions, or other phosphine ligands. yonedalabs.com The specific ligation state of the palladium complex is crucial as it directly impacts the subsequent transmetalation and reductive elimination steps. yonedalabs.comnih.gov For instance, the halide ligand (X) might be replaced by a hydroxide (B78521) or alkoxide ion from the base, a transformation that is now understood to be critical for facilitating the transmetalation step. acs.orgchembites.org

Transmetalation is the step where the organic group from the boron reagent, in this case, the (2-chloro-3-cyclopropylphenyl) group, is transferred to the palladium(II) center, displacing the halide or other associated ligand. numberanalytics.com This step requires the presence of a base, and its precise mechanism has been a subject of extensive investigation. chembites.org Two primary pathways have been proposed. nih.gov

The Boronate Pathway: In this mechanism, the base (e.g., OH⁻) activates the boronic acid by forming a more nucleophilic "ate" complex, an anionic tetra-coordinate boronate species [ArB(OH)₃]⁻. researchgate.net This boronate then reacts with the arylpalladium(II) halide complex (LₙPd(Ar')X) to transfer the aryl group. acs.orgnih.gov

The Oxo-Palladium Pathway: Alternatively, the base reacts with the arylpalladium(II) halide complex to form a more reactive arylpalladium(II) hydroxide complex (LₙPd(Ar')OH). chembites.org This palladium-hydroxo species then reacts directly with the neutral boronic acid (ArB(OH)₂). acs.orgnih.gov

Systematic studies involving stoichiometric reactions of isolated palladium complexes have provided strong evidence favoring the oxo-palladium pathway, particularly in reactions using weak bases and aqueous solvent mixtures. acs.orgnih.gov Kinetic analysis showed that the reaction between an arylpalladium(II) hydroxide complex and a neutral arylboronic acid is significantly faster than the reaction between an arylpalladium(II) halide complex and an aryl-trihydroxyborate. chembites.orgnih.gov This suggests that the formation of the Pd-OH bond is the key role of the base in activating the palladium complex for transmetalation. acs.orgnih.gov

| Pathway | Activated Boron Species | Activated Palladium Species | Key Reaction Step | Supporting Evidence | Reference |

|---|---|---|---|---|---|

| Boronate Pathway | [ArB(OH)₃]⁻ (Ate complex) | LₙPd(Ar')X | Nucleophilic attack of boronate on the Pd(II)-halide complex. | Initially proposed to explain the requirement of a base. | acs.orgresearchgate.net |

| Oxo-Palladium Pathway | ArB(OH)₂ (Neutral) | LₙPd(Ar')OH | Reaction of the Pd(II)-hydroxide complex with neutral boronic acid. | Kinetic studies show this pathway is orders of magnitude faster. | acs.orgchembites.orgnih.govnih.gov |

Mechanistic Insights into Ipso-Hydroxylation (e.g., Nucleophilic Attack)

Besides C-C bond formation, boronic acids can undergo ipso-hydroxylation, a transformation that replaces the C-B bond with a C-OH bond to yield a phenol (B47542). This reaction provides a valuable synthetic route to substituted phenols that might be difficult to access through other methods. nih.gov The mechanism for this transformation typically involves the oxidation of the boronic acid. rsc.org

When an oxidant such as hydrogen peroxide (H₂O₂) is used in the presence of a base, the reaction proceeds via a nucleophilic attack mechanism. rsc.org The base deprotonates H₂O₂ to form the highly nucleophilic hydroperoxide anion (HOO⁻). rsc.org This anion then attacks the electron-deficient, sp²-hybridized boron atom of this compound. rsc.org

This nucleophilic addition results in the formation of a transient, tetra-coordinate anionic boron "ate" complex. rsc.orgnih.gov This intermediate then undergoes a rearrangement where the (2-chloro-3-cyclopropylphenyl) group migrates from the boron atom to the adjacent oxygen atom, displacing a hydroxide ion. nih.gov The final step is the hydrolysis of the resulting boronate ester to release the corresponding phenol, 2-chloro-3-cyclopropylphenol. nih.gov

| Step | Description | Key Species Involved | Reference |

|---|---|---|---|

| 1. Generation of Nucleophile | A base (e.g., NaOH) deprotonates the oxidant (e.g., H₂O₂) to form a potent nucleophile. | H₂O₂, OH⁻, HOO⁻ (hydroperoxide anion) | rsc.org |

| 2. Nucleophilic Attack | The hydroperoxide anion attacks the Lewis acidic boron atom of the boronic acid. | This compound, HOO⁻ | rsc.orgnih.gov |

| 3. Formation of "Ate" Complex | A tetrahedral boronate intermediate is formed. | [(2-Cl-3-Cp-Ph)B(OH)₂(OOH)]⁻ | rsc.orgnih.gov |

| 4. Aryl Migration | The aryl group migrates from boron to the adjacent oxygen, with concomitant cleavage of the O-O bond. | Rearrangement of the "ate" complex. | nih.gov |

| 5. Hydrolysis | The resulting boronate ester is hydrolyzed to yield the phenol product. | Boronate ester, H₂O | nih.gov |

Photoredox Catalysis Mechanisms in Borylation Reactions

The synthesis of this compound itself can be achieved from the corresponding aryl halide through borylation reactions. While traditional methods often rely on transition-metal catalysis, photoredox catalysis has emerged as a powerful, metal-free alternative for C-B bond formation under mild conditions. rsc.orgnih.gov

The mechanism of photoredox-catalyzed borylation of an aryl halide (e.g., 1-chloro-2-cyclopropyl-3-iodobenzene) typically involves the generation of an aryl radical intermediate. nih.gov The process is initiated by the excitation of a photocatalyst (PC) with visible light, promoting it to an excited state (PC*). chemrxiv.org This excited-state photocatalyst is a potent single-electron donor (reductant). researchgate.net

PC* can then reduce the aryl halide via a single-electron transfer (SET) event. rsc.org This generates an aryl halide radical anion, which rapidly fragments, cleaving the carbon-halogen bond to produce an aryl radical and a halide anion. nih.gov The highly reactive (2-chloro-3-cyclopropylphenyl) radical then reacts with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂(pin)₂), to form the desired boronate ester. nih.gov A base in the reaction mixture is often required to complete the catalytic cycle by reacting with the oxidized photocatalyst and a boryl intermediate. chemrxiv.org In some systems, an electron donor-acceptor (EDA) complex can form between a base or additive and the aryl halide, which upon photoexcitation, directly leads to the aryl radical without a dedicated photocatalyst. rsc.orgchemrxiv.org

| Step | Description | Key Transformation | Reference |

|---|---|---|---|

| 1. Photoexcitation | A photocatalyst (PC) absorbs visible light to reach an excited state (PC). | PC + hν → PC | chemrxiv.org |

| 2. Single-Electron Transfer (SET) | The excited photocatalyst reduces the aryl halide (Ar-X) to form a radical anion. | PC* + Ar-X → PC⁺• + [Ar-X]⁻• | rsc.orgnih.gov |

| 3. Fragmentation | The aryl halide radical anion fragments to produce an aryl radical and a halide anion. | [Ar-X]⁻• → Ar• + X⁻ | nih.gov |

| 4. C-B Bond Formation | The aryl radical reacts with a diboron reagent (e.g., B₂(pin)₂). | Ar• + B₂(pin)₂ → [Ar-B(pin)₂]• | nih.gov |

| 5. Catalyst Regeneration | The oxidized photocatalyst is reduced back to its ground state to complete the cycle, often involving a base. | PC⁺• + Base → PC + [Base]⁺• | chemrxiv.org |

Computational Chemistry Approaches (e.g., DFT Calculations) in Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of chemical reactions, including those involving organoboron compounds like this compound. While specific DFT studies on this exact molecule are not extensively documented in publicly available literature, the principles and methodologies can be understood from computational investigations of analogous Suzuki-Miyaura cross-coupling reactions. These studies provide a framework for understanding the intricate interplay of electronic and steric effects that govern the reactivity of substituted phenylboronic acids.

A significant focus of computational studies in this area is to unravel the precise mechanism of the transmetalation step, which is often considered the rate-determining step. DFT calculations can model the interaction between the boronic acid and the palladium catalyst, clarifying the role of the base and the nature of the active boron species. nih.gov These computational models can also predict how different ligands on the palladium catalyst influence the reaction's efficiency and selectivity.

Furthermore, DFT is utilized to analyze the electronic properties of the reactants, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). digitellinc.com This information is crucial for understanding the nucleophilic and electrophilic character of the reacting species and how substituents on the aromatic ring modulate these properties. For this compound, DFT could be used to quantify the electronic impact of the chloro and cyclopropyl (B3062369) groups on the boron atom and the ipso-carbon, which is directly involved in the transmetalation process.

The following table illustrates the type of data that can be obtained from DFT calculations in a hypothetical Suzuki-Miyaura reaction, showcasing the activation energies for the key steps of the catalytic cycle.

| Catalytic Step | Calculated Activation Energy (kcal/mol) |

|---|---|

| Oxidative Addition | 15.2 |

| Transmetalation | 22.5 |

| Reductive Elimination | 18.7 |

Influence of Aromatic Substituents (Chloro and Cyclopropyl) on Reaction Pathways and Rates

The chloro and cyclopropyl substituents on the phenyl ring of this compound exert a significant influence on its reactivity in cross-coupling reactions. These effects are a combination of steric and electronic factors that can alter the reaction pathways and rates.

The ortho-chloro substituent introduces both steric and electronic effects. Electronically, the chloro group is an electron-withdrawing group through its inductive effect, which can increase the Lewis acidity of the boronic acid. This enhanced acidity can facilitate the formation of the boronate species, which is often the active nucleophile in the transmetalation step. However, the chloro group also possesses lone pairs of electrons that can participate in resonance, which can partially offset the inductive effect.

From a steric perspective, the presence of a substituent at the ortho position can hinder the approach of the boronic acid to the palladium center. This steric hindrance can raise the energy of the transition state for the transmetalation step, thereby slowing down the reaction rate. In some cases, ortho substituents can also influence the regioselectivity of the reaction. beilstein-journals.org

The meta-cyclopropyl substituent primarily exerts electronic effects. The cyclopropyl group is known to have a unique electronic character, behaving in some respects like a double bond. It can donate electron density to the aromatic ring through σ-π conjugation. This electron-donating nature can increase the nucleophilicity of the ipso-carbon attached to the boron atom, potentially accelerating the transmetalation step. The electronic influence of the cyclopropyl group is generally considered to be more significant than its steric impact, especially when it is in the meta position, where it does not directly crowd the reaction center.

The interplay between the electron-withdrawing chloro group and the electron-donating cyclopropyl group creates a complex electronic environment on the aromatic ring. The net effect of these substituents on the reaction rate and pathway will depend on the specific reaction conditions, including the palladium catalyst, ligands, and base used. Computational studies on similarly substituted systems can provide a quantitative understanding of these synergistic or antagonistic effects.

The following table provides a qualitative summary of the expected influence of the chloro and cyclopropyl substituents on the key steps of a Suzuki-Miyaura reaction.

| Substituent | Position | Electronic Effect | Steric Effect | Expected Impact on Transmetalation Rate |

|---|---|---|---|---|

| Chloro | ortho | Inductively withdrawing, resonance donating | Hindering | Potentially decreased due to steric hindrance |

| Cyclopropyl | meta | Electron-donating (σ-π conjugation) | Minimal | Potentially increased due to enhanced nucleophilicity |

Role of 2 Chloro 3 Cyclopropylphenyl Boronic Acid in Complex Molecular Synthesis

Applications as a Building Block for Functionalized Aromatic Systems

(2-Chloro-3-cyclopropylphenyl)boronic acid is a trifunctional building block, presenting a boronic acid moiety for cross-coupling reactions, a chloro substituent, and a cyclopropyl (B3062369) group. This unique combination of functionalities makes it a versatile tool in the synthesis of complex aromatic and heteroaromatic compounds.

The primary application of this boronic acid is in the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. nih.gov The boronic acid group serves as the organoboron component, which, upon activation with a base, transfers its organic substituent (the 2-chloro-3-cyclopropylphenyl moiety) to the palladium catalyst, ultimately coupling with an aryl or vinyl halide or triflate.

The presence of the cyclopropyl group is of significant interest in drug design. This small, strained ring system can act as a bioisostere for larger groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to biological targets through favorable conformational constraints. researchgate.net The incorporation of a cyclopropyl moiety can lead to improved potency and a better pharmacological profile of a drug candidate.

The chloro substituent also plays a crucial role. It can modulate the electronic properties of the aromatic ring, influencing its reactivity and the pKa of nearby functional groups. Furthermore, the chlorine atom can serve as a handle for further functionalization through various cross-coupling reactions or nucleophilic aromatic substitution, although the latter is less common on an electron-rich ring. In drug molecules, a chloro group can enhance membrane permeability and binding interactions with target proteins. nih.gov

The strategic placement of the chloro and cyclopropyl groups ortho and meta to the boronic acid, respectively, provides a specific substitution pattern that can be exploited to synthesize molecules with a defined three-dimensional structure, which is often critical for biological activity.

Strategies for Incorporating the Cyclopropyl and Chloro Groups into Target Molecules via Boronic Acid Chemistry

The principal strategy for incorporating the 2-chloro-3-cyclopropylphenyl moiety into a target molecule is through the Suzuki-Miyaura cross-coupling reaction. The general scheme for this transformation is depicted below:

General Reaction Scheme for Suzuki-Miyaura Coupling:

Where R-X is an aryl, heteroaryl, or vinyl halide (or triflate).

The success of this coupling reaction depends on several factors, including the choice of palladium catalyst, ligand, base, and solvent. A variety of palladium sources, such as Pd(PPh₃)₄, Pd(OAc)₂, or palladium pre-catalysts, can be employed. The choice of ligand is often crucial for achieving high yields and turnover numbers, with phosphine-based ligands like triphenylphosphine (B44618) or more specialized ligands being commonly used. The base, typically a carbonate or phosphate (B84403), is essential for the activation of the boronic acid.

While specific reaction conditions for this compound are not extensively detailed in readily available literature, general conditions for similar cyclopropyl- and chloro-substituted phenylboronic acids can be inferred.

Table 1: Representative Suzuki-Miyaura Coupling Conditions for Substituted Phenylboronic Acids

| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | >90 |

| 2 | 2-Chloropyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 85-95 |

| 3 | 1-Iodo-3-nitrobenzene | Pd(OAc)₂ / P(o-tol)₃ | Na₂CO₃ | DMF | 110 | >85 |

This table represents typical conditions and yields for Suzuki-Miyaura reactions and is for illustrative purposes. Actual results with this compound may vary.

Beyond the initial coupling, the chloro group on the incorporated fragment can be used for subsequent transformations, allowing for a divergent synthetic approach. For instance, it could potentially undergo further cross-coupling reactions under different catalytic conditions, although this would require careful tuning of the reaction to differentiate between the chloro substituent and any other halides present in the molecule.

Case Studies of Synthetic Routes Utilizing this compound (or Analogs) in Advanced Organic Chemistry

While specific, detailed case studies for the synthesis of advanced organic molecules using this compound are not prominently featured in the reviewed scientific literature, we can examine the application of closely related analogs to understand its potential utility. The synthesis of pharmaceutical intermediates and bioactive molecules often involves the coupling of substituted phenylboronic acids.

For instance, in the development of novel kinase inhibitors, the assembly of a biaryl core is a common strategy. A hypothetical synthetic route towards a potential kinase inhibitor could involve the Suzuki-Miyaura coupling of this compound with a functionalized heterocyclic halide.

Hypothetical Synthesis of a Biaryl Kinase Inhibitor Intermediate:

Step 1: Suzuki-Miyaura Coupling The synthesis would commence with the coupling of this compound with a suitable heterocyclic partner, for example, a brominated pyrimidine (B1678525) derivative.

Table 2: Hypothetical Suzuki-Miyaura Coupling for a Kinase Inhibitor Intermediate

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | 2-Amino-4-bromopyrimidine | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 4-(2-Chloro-3-cyclopropylphenyl)-2-aminopyrimidine |

This table presents a hypothetical reaction scheme to illustrate the potential application of the title compound.

Step 2: Further Functionalization The resulting biaryl intermediate could then undergo further reactions. For example, the amino group on the pyrimidine ring could be acylated or alkylated to introduce further diversity and modulate the biological activity of the final compound.

The strategic use of this compound in this hypothetical synthesis allows for the direct and efficient installation of the key 2-chloro-3-cyclopropylphenyl motif, which may be crucial for the desired biological activity.

Future Research Directions and Challenges in Arylboronic Acid Chemistry

Development of Greener Synthetic Methodologies for (2-Chloro-3-cyclopropylphenyl)boronic acid

The synthesis of arylboronic acids, including this compound, traditionally involves multi-step processes that can generate significant waste. A major future direction is the development of greener synthetic routes that align with the principles of sustainable chemistry. Research focuses on minimizing hazardous substances, improving atom economy, and reducing energy consumption.

Key areas of development include:

Use of Greener Solvents: Shifting from conventional organic solvents to more environmentally benign alternatives like water, ethanol, or supercritical fluids is a primary goal. nih.gov Ethanol, for instance, is noted for its low toxicity and good degradability. nih.gov

Catalytic C-H Borylation: Direct C-H borylation of arenes is a powerful strategy that avoids the need for pre-functionalized starting materials (like aryl halides), thus improving atom economy. Developing catalysts that can selectively functionalize the C-H bond in complex molecules like 2-chloro-3-cyclopropylbenzene would represent a significant advancement.

Alternative Energy Sources: The use of microwave irradiation and infrared radiation as alternative energy sources can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

Table 1: Comparison of Conventional vs. Greener Synthetic Approaches

| Feature | Conventional Synthesis | Greener Methodologies |

|---|---|---|

| Starting Material | Often requires pre-functionalized aryl halides | Aims for direct C-H activation of the arene |

| Solvents | Typically uses volatile organic compounds (VOCs) | Employs water, ethanol, or other green solvents nih.gov |

| Energy Input | Prolonged heating with conventional methods | Utilizes microwave or infrared irradiation for rapid heating nih.gov |

| Atom Economy | Moderate, with byproducts from Grignard or lithiation | High, especially in direct C-H borylation and MCRs nih.gov |

| Waste Generation | Can be significant due to multiple steps and purifications | Minimized by reducing steps and eliminating intermediates nih.gov |

Expanding the Scope and Selectivity of Cross-Coupling Reactions

While the Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, expanding its scope to include more challenging coupling partners for sterically hindered boronic acids like this compound remains a key objective. The ortho-chloro and cyclopropyl (B3062369) groups can impede the crucial transmetalation step in the catalytic cycle.

Future research aims to:

Couple with Challenging Electrophiles: Developing robust catalytic systems that can efficiently couple hindered arylboronic acids with less reactive but more abundant electrophiles, such as aryl chlorides, is a major goal. nih.gov While methods exist for coupling cyclopropylboronic acid with some aryl chlorides, they are often limited to activated systems. nih.gov

Enable sp²-sp³ Couplings: Cross-coupling reactions between arylboronic acids and unactivated alkyl halides are notoriously difficult. reddit.com Developing methodologies that facilitate the formation of C(sp²)-C(sp³) bonds using this compound would open new avenues for synthesizing complex molecular scaffolds.

Control of Selectivity: For substrates with multiple reactive sites, achieving high selectivity (chemo- and regioselectivity) is paramount. Research is focused on designing catalyst-ligand systems that can differentiate between various functional groups and positions on the aromatic ring, ensuring the desired product is formed exclusively.

Coupling with Heteroaryl Partners: The synthesis of heterobiaryls is crucial in medicinal chemistry. nih.gov Establishing general and efficient conditions for coupling complex boronic acids with a wide range of heteroaryl halides remains a significant challenge, as both coupling partners can be demanding. nih.gov

Advanced Mechanistic Understanding through Integrated Spectroscopic and Computational Techniques

A deeper mechanistic understanding of the reactions involving arylboronic acids is essential for overcoming persistent challenges like catalyst deactivation and unwanted side reactions. A significant issue is protodeboronation, where the C-B bond is cleaved by a proton source, leading to the formation of an arene byproduct and reducing the yield of the desired cross-coupled product. nih.govacs.org This is particularly problematic for sterically hindered boronic acids. andersonsprocesssolutions.com

Future research directions involve:

Real-Time Reaction Monitoring: The integration of in situ analytical methods, such as NMR and IR spectroscopy, with automated sampling allows for the acquisition of high-density, reproducible kinetic data. ubc.ca This temporal profiling provides a detailed picture of how concentrations of reactants, intermediates, and products change over time, revealing the dynamic signatures of the underlying chemical processes. ubc.ca

Kinetic Modeling: Developing kinetic models based on experimental data helps to elucidate complex reaction networks. nih.gov For instance, such models have revealed multiple distinct pathways for protodeboronation that are dependent on factors like pH. nih.govacs.org Understanding these pathways is the first step toward suppressing this detrimental side reaction.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are increasingly used to study reaction mechanisms at a molecular level. These techniques can model transition states, calculate reaction energy barriers, and predict the influence of substituents on reactivity. nih.gov For this compound, computational studies could predict its susceptibility to protodeboronation and guide the rational design of more stable boronic acid derivatives or optimal reaction conditions.

Speciation Studies: Boronic acids exist in equilibrium with various other species in solution, including boroxines (trimeric anhydrides) and boronate anions. maastrichtuniversity.nl Spectroscopic and computational studies are crucial for understanding which of these species is the active participant in the catalytic cycle and which may be prone to decomposition. illinois.edu

Design of Novel Catalytic Systems for Boron Chemistry in Complex Molecule Synthesis

The development of new, highly active, and selective catalysts is the driving force behind progress in boron chemistry. For a substrate like this compound, the ideal catalyst must overcome the steric hindrance near the reaction center and exhibit high functional group tolerance.

Key areas for innovation include:

Advanced Ligand Design: The performance of palladium catalysts in cross-coupling reactions is largely dictated by the phosphine (B1218219) ligand. The development of sterically bulky and electron-rich phosphine ligands (e.g., XPhos, RuPhos) has been instrumental in improving the efficiency of couplings with challenging substrates like aryl chlorides and heteroaryl compounds. nih.govnih.gov Future work will focus on creating next-generation ligands with even greater activity and selectivity.

Photoredox and Dual Catalysis: Combining transition metal catalysis with other catalytic modes, such as photoredox catalysis, opens up new reaction pathways. maastrichtuniversity.nlresearchgate.net For instance, photoredox catalysis can be used to generate aryl radicals from boronic acids under mild conditions, enabling transformations that are difficult to achieve with traditional thermal methods. maastrichtuniversity.nl

Non-Palladium Catalysis: While palladium is the dominant metal for cross-coupling, concerns about its cost and potential toxicity in final products (especially pharmaceuticals) have spurred research into catalysts based on more abundant and less toxic metals like copper, nickel, and iron.

Catalyst Immobilization and Recycling: To improve the sustainability and cost-effectiveness of synthetic processes, there is a strong focus on developing immobilized catalysts that can be easily separated from the reaction mixture and recycled. This includes supporting catalysts on polymers, nanoparticles, or other solid matrices. colab.ws

Q & A

Q. What computational tools predict the compound’s interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.